Stereochemical Purity as a Critical Differentiator for Reproducible Bioactivity
(2E)-Leocarpinolide F is a defined geometric isomer with a specific (E)-configuration at the C-2 tiglate ester, whereas the more commonly listed 'Leocarpinolide F' (CAS 145042-08-6) is an unspecific isomer or a mixture . The stereochemical purity of the (2E)-isomer is critical because bioactivity data for related germacrane-type sesquiterpenoids from *S. orientalis* demonstrates that small structural modifications, including stereochemistry, drastically alter cytotoxic potency [1].
| Evidence Dimension | Stereochemical Identity and Purity |
|---|---|
| Target Compound Data | Specified as (2E)-isomer with CAS 2382907-32-4 |
| Comparator Or Baseline | Leocarpinolide F (unspecified isomer, CAS 145042-08-6) |
| Quantified Difference | Defined (E)-geometry vs. unspecified or (Z)-geometry |
| Conditions | Vendor product specifications and chemical naming conventions . |
Why This Matters
For reproducible SAR studies, a defined stereoisomer is essential as activity is conformation-dependent; generic 'Leocarpinolide F' introduces ambiguity that compromises experimental validity.
- [1] Liu, N., et al. (2019). Germacrane-type sesquiterpenoids with cytotoxic activity from Sigesbeckia orientalis. Bioorganic Chemistry, 92, 103196. View Source
